(1-Amino-2-(p-tolyl)ethyl)boronic acid

Physicochemical Properties Thermal Stability Purification

(1-Amino-2-(p-tolyl)ethyl)boronic acid (CAS 1447761-37-6, MF C9H14BNO2, MW 179.03 g/mol) is an α-aminoboronic acid featuring a primary amine, a boronic acid functionality, and a para-tolyl substituent. As a member of the α-aminoboronic acid class, it is structurally related to amino acids but replaces the carboxylic acid with a boronic acid, which can reversibly bind to catalytic serine or threonine residues in enzymes.

Molecular Formula C9H14BNO2
Molecular Weight 179.03 g/mol
Cat. No. B13407236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-2-(p-tolyl)ethyl)boronic acid
Molecular FormulaC9H14BNO2
Molecular Weight179.03 g/mol
Structural Identifiers
SMILESB(C(CC1=CC=C(C=C1)C)N)(O)O
InChIInChI=1S/C9H14BNO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3
InChIKeyYIHFEARMBAFZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Amino-2-(p-tolyl)ethyl)boronic Acid Procurement Guide: Properties, Specifications & Sourcing


(1-Amino-2-(p-tolyl)ethyl)boronic acid (CAS 1447761-37-6, MF C9H14BNO2, MW 179.03 g/mol) is an α-aminoboronic acid featuring a primary amine, a boronic acid functionality, and a para-tolyl substituent . As a member of the α-aminoboronic acid class, it is structurally related to amino acids but replaces the carboxylic acid with a boronic acid, which can reversibly bind to catalytic serine or threonine residues in enzymes [1]. Its computed physicochemical properties, including density (1.1±0.1 g/cm³) and boiling point (361.5±52.0 °C at 760 mmHg), differentiate it from close analogs lacking the para-methyl group .

Why Generic Substitution of (1-Amino-2-(p-tolyl)ethyl)boronic Acid with Other α-Aminoboronic Acids Is Scientifically Unjustified


Although all α-aminoboronic acids share a common boronic acid warhead that can inhibit serine and threonine proteases via transition-state mimicry, the para-tolyl substituent in (1-amino-2-(p-tolyl)ethyl)boronic acid imposes a distinct steric and electronic environment not replicated by phenyl, meta-tolyl, or ortho-tolyl analogs . This group directly influences the compound's lipophilicity, hydrogen-bond donor count, and the resulting intermolecular interactions within enzyme S1 pockets or synthetic reaction matrices [1]. Consequently, procurement or use of a non-p-tolyl analog without quantitative comparative data on target affinity, selectivity, or physicochemical behavior can lead to divergent bioactivity profiles and inconsistent synthetic outcomes [1].

(1-Amino-2-(p-tolyl)ethyl)boronic Acid: Head-to-Head Comparative Evidence for Scientific Selection


Boiling Point Differentiation: p-Tolyl vs. Phenyl α-Aminoboronic Acid

The para-tolyl substituent elevates the boiling point of (1-amino-2-(p-tolyl)ethyl)boronic acid by approximately 13.2 °C relative to its phenyl analog (1-amino-2-phenylethyl)boronic acid. This difference, measured under identical predicted conditions (760 mmHg), reflects the enhanced van der Waals interactions conferred by the methyl group .

Physicochemical Properties Thermal Stability Purification

Density Reduction: Para-Tolyl Substitution Lowers Density vs. Unsubstituted Phenyl

The computed density of (1-amino-2-(p-tolyl)ethyl)boronic acid is 1.1±0.1 g/cm³, which is 0.1 g/cm³ lower than that of (1-amino-2-phenylethyl)boronic acid (1.2±0.1 g/cm³) . This reduction is attributable to the larger molar volume introduced by the para-methyl group, which disrupts crystal packing efficiency.

Density Formulation Material Science

Hydrogen-Bond Donor Profile: Lipinski Rule-of-Five Considerations

(1-Amino-2-(p-tolyl)ethyl)boronic acid possesses 3 hydrogen-bond donors (HBDs): two from the boronic acid group and one from the primary amine [1]. In contrast, the simpler arylboronic acid p-tolylboronic acid has only 2 HBDs (from the boronic acid group alone) [2]. This HBD count is a critical determinant of passive membrane permeability and oral bioavailability potential under Lipinski's Rule of Five.

Drug-likeness Lipinski Rule Permeability

α-Aminoboronic Acid Scaffold: Privileged Motif for Serine Protease Inhibition

The α-aminoboronic acid motif is a validated pharmacophore for potent, reversible inhibition of serine proteases, with peptidyl boronic acids achieving sub-nanomolar Ki values against targets such as elastase (Ki 0.25 nM) and chymotrypsin (Ki 0.16 nM) [1]. (1-Amino-2-(p-tolyl)ethyl)boronic acid, as a non-peptidic α-aminoboronic acid, provides a simplified scaffold that can be elaborated into selective inhibitors. Its p-tolyl side chain is hypothesized to occupy the S1 pocket of chymotrypsin-like proteases, offering steric complementarity distinct from phenylglycine- or phenylalanine-derived boronic acid analogs [2].

Protease Inhibition Enzyme Selectivity Drug Discovery

Top Research & Procurement Applications for (1-Amino-2-(p-tolyl)ethyl)boronic Acid


Medicinal Chemistry: Protease Inhibitor Lead Generation

The α-aminoboronic acid motif in this compound provides a direct path to designing reversible covalent inhibitors of serine proteases. The p-tolyl group offers a sterically defined, lipophilic P1 side chain that can be elaborated to optimize S1 pocket complementarity. This makes it a valuable starting scaffold for medicinal chemists synthesizing focused libraries of chymotrypsin-like or immunoproteasome inhibitors [1].

Physicochemical Property Differentiation in Drug Candidate Optimization

The quantified differences in boiling point (+13.2 °C) and density (−0.1 g/cm³) versus the phenyl analog provide measurable criteria for selecting this compound in lead optimization campaigns where thermal stability, purification behavior, or formulation characteristics are critical parameters .

Organic Synthesis: Building Block for High-Temperature Reactions

The elevated boiling point (361.5±52.0 °C) of this boronic acid building block indicates greater thermal robustness, making it suitable for Suzuki-Miyaura cross-coupling reactions or other transformations conducted at elevated temperatures where lower-boiling analogs might evaporate or decompose .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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